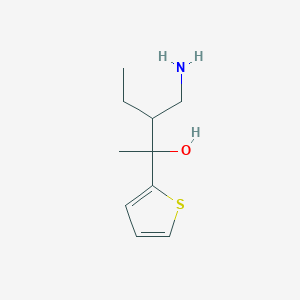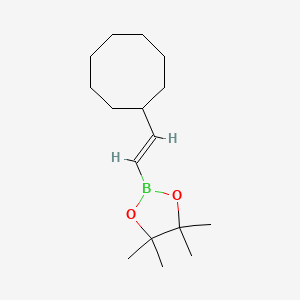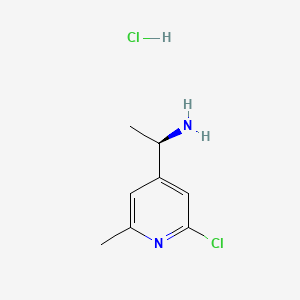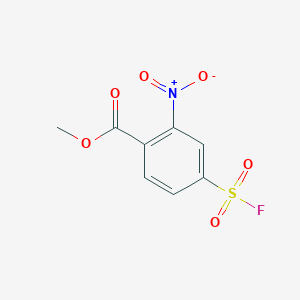
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride is a versatile chemical compound with the molecular formula C10H18Cl2N2 and a molecular weight of 237.1693 . This compound is widely used in various scientific research fields due to its unique properties, making it ideal for applications in drug synthesis, catalysis, and organic chemistry studies.
Métodos De Preparación
The synthesis of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride typically involves the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions starting from pyridine derivatives. The tert-butyl group is introduced at the 5-position of the pyridine ring, followed by the addition of a methanamine group.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of specific catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, it is used to study enzyme interactions and receptor binding due to its unique structural properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, it serves as a catalyst in chemical reactions, improving the efficiency and selectivity of various processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
1-(5-Tert-butylpyridin-2-yl)methanaminedihydrochloride can be compared with other similar compounds, such as:
1-(5-Tert-butylpyridin-2-yl)methanol: This compound has a similar structure but contains a hydroxyl group instead of a methanamine group.
1-(5-Tert-butylpyridin-2-yl)ethanamine: This compound has an ethyl group instead of a methanamine group, leading to different chemical properties and applications.
1-(5-Tert-butylpyridin-2-yl)acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H18Cl2N2 |
|---|---|
Peso molecular |
237.17 g/mol |
Nombre IUPAC |
(5-tert-butylpyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-10(2,3)8-4-5-9(6-11)12-7-8;;/h4-5,7H,6,11H2,1-3H3;2*1H |
Clave InChI |
SOGKEUIEVOXDLP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)




![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)



![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)

